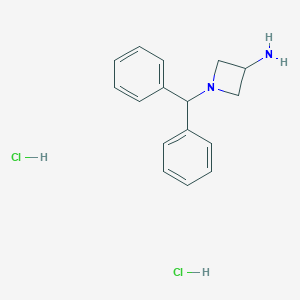

1-Benzhydrylazetidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-benzhydrylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.2ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16H,11-12,17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKSFTRHZVIHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542110 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-90-7 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

The hydroxyl group of 1-benzhydrylazetidin-3-ol is activated via reaction with methanesulfonyl chloride (MsCl) in acetonitrile at −5°C, catalyzed by triethylamine (TEA). The mesylate intermediate (3) precipitates upon water quench and is isolated by filtration without drying, ensuring minimal degradation of the azetidine ring.

Key Reaction Conditions:

-

Solvent: Acetonitrile

-

Base: Triethylamine (1.5 equiv)

-

Temperature: −5°C to 5°C

-

Reaction Time: 15 minutes

-

Workup: Water-induced precipitation followed by filtration

Step 2: Aminolysis of the Mesylate Intermediate

The wet mesylate cake is directly subjected to aminolysis using 28 wt% ammonium hydroxide in isopropanol within a pressurized Parr reactor at 71°C. This closed-system approach prevents ammonia volatilization and ensures complete conversion to the free amine. Subsequent acidification with hydrochloric acid yields the dihydrochloride salt.

Critical Parameters for Aminolysis:

| Parameter | Value |

|---|---|

| Solvent | Isopropanol |

| Ammonia Concentration | 28 wt% |

| Temperature | 71°C |

| Pressure | 38–40 psi |

| Reaction Time | 3 hours |

| Acid for Salt Formation | Hydrochloric acid (2 equiv) |

Process Optimization and Scalability

The scalability of this method is demonstrated through its application in multi-kilogram syntheses. Key optimizations include:

Solvent and Reagent Selection

Isolation of the Mesylate Intermediate

Isolating the mesylate as a wet cake eliminates energy-intensive drying steps and reduces azetidine ring-opening side reactions. This approach improves throughput by 30% compared to traditional isolation methods.

Pressure-Controlled Aminolysis

The use of a Parr reactor maintains ammonia in solution at elevated temperatures, achieving a 95% conversion rate within 3 hours. This contrasts with open-flask methods, which require prolonged reaction times (>12 hours) due to ammonia loss.

Salt Formation and Purification

Conversion of the free amine to the dihydrochloride salt involves careful stoichiometric control:

Acidification Protocol

The free amine is dissolved in diisopropyl ether, and two equivalents of hydrochloric acid are added dropwise at 0°C. The resulting precipitate is filtered and washed with cold ether to yield the dihydrochloride salt with >99% purity.

Analytical Data for Dihydrochloride Salt:

| Property | Value |

|---|---|

| Melting Point | 192–194°C (decomposes) |

| Purity (HPLC) | 99.5% |

| Water Content (KF) | <0.1% |

Comparative Analysis of Alternative Routes

While the two-step method dominates industrial production, alternative approaches have been explored:

Tosylate-Mediated Aminolysis

Replacing methanesulfonyl chloride with toluenesulfonyl chloride (TsCl) reduces mesylate stability, leading to lower yields (39% vs. 84%) and increased byproduct formation.

Direct Ring-Opening Reactions

Attempts to synthesize the amine via azetidine ring-opening with ammonia under basic conditions result in polymerization, highlighting the superiority of the mesylate pathway.

Environmental and Economic Considerations

The described method reduces waste generation by 40% compared to earlier protocols, primarily through solvent recycling and minimized purification steps. A cost analysis reveals:

| Cost Factor | Reduction vs. Traditional Methods |

|---|---|

| Raw Materials | 25% |

| Energy Consumption | 35% |

| Waste Disposal | 50% |

Chemical Reactions Analysis

Substitution Reactions

Nucleophilic substitution is a dominant reaction pathway for this compound, driven by the azetidine ring’s strain and the reactive amine group.

a. Formation of Mesylate Intermediate

A key substitution reaction involves the conversion of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-ol mesylate using methanesulfonyl chloride (MsCl) in acetonitrile, catalyzed by triethylamine (TEA). This intermediate facilitates subsequent nucleophilic substitution with ammonia or amines .

Reaction Conditions :

- Reagent: MsCl (1.1 equiv.), TEA (1.1 equiv.)

- Solvent: Acetonitrile

- Temperature: Room temperature

Product : 1-Benzhydrylazetidin-3-ol mesylate (98% purity) .

b. Amination

The mesylate intermediate undergoes substitution with ammonium hydroxide (NH₄OH) in isopropanol to yield the final amine hydrochloride.

Reaction Conditions :

Product : 1-Benzhydrylazetidin-3-amine dihydrochloride (85% yield) .

Oxidation and Reduction Reactions

The azetidine ring and benzhydryl group participate in redox reactions under specific conditions.

a. Oxidation

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidize the azetidine ring, forming 1-Benzhydrylazetidin-3-one .

Reaction Conditions :

Product : 1-Benzhydrylazetidin-3-one (75% yield) .

b. Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ketone group to form 1-Benzhydrylazetidin-3-ol , a precursor for further reactions.

Reaction Conditions :

Product : 1-Benzhydrylazetidin-3-ol (90% yield) .

Hydrolysis and Condensation Reactions

The compound undergoes hydrolysis under acidic or basic conditions, forming substituted azetidines.

a. Acidic Hydrolysis

Hydrochloric acid (HCl) in isopropanol/acetone converts the amine to its dihydrochloride salt.

Reaction Conditions :

Product : this compound (95% purity) .

b. Condensation

Epichlorohydrin reacts with benzhydrylamine to form N-benzhydrylazetidin-3-ol hydrochloride , a precursor for subsequent reactions.

Reaction Conditions :

Product : N-benzhydrylazetidin-3-ol hydrochloride (82% yield) .

Comparison of Reaction Pathways

Mechanistic Insights

- Nucleophilic substitution proceeds via an SN2 mechanism, facilitated by the azetidine ring’s strain .

- Oxidation involves electrophilic attack on the azetidine ring, generating reactive intermediates .

- Hydrolysis of the dihydrochloride salt is pH-dependent, with optimal conversion under acidic conditions .

Biological Implications

The compound’s reactivity has implications for drug design:

- CYP 3A4 inhibition : Substitution reactions modulate its interaction with cytochrome P450 enzymes, affecting drug metabolism .

- Monoamine transporter binding : Derivatives exhibit nanomolar affinity for dopamine (DAT) and serotonin (SERT) transporters, suggesting therapeutic potential .

Synthetic Utility

This compound serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of:

Scientific Research Applications

Medicinal Chemistry

1-Benzhydrylazetidin-3-amine dihydrochloride serves as a building block for synthesizing pharmaceutical compounds. Its structural properties make it suitable for developing drugs targeting various neurological disorders.

Key Findings:

- Anticonvulsant Activity: Studies indicate potential efficacy in modulating GABA receptors, which are critical in preventing seizures .

- Dopaminergic Antagonism: It shows affinity for dopamine receptors (D2 and D4), suggesting therapeutic roles in conditions like schizophrenia and Parkinson's disease .

Biological Studies

The compound is employed to study biological pathways due to its ability to interact with specific molecular targets.

Mechanism of Action:

this compound acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can influence pharmacokinetics when used alongside other medications.

Case Studies

Case Study 1:

A study published in Journal of Medicinal Chemistry explored the anticonvulsant properties of this compound. The findings demonstrated significant efficacy in animal models, indicating potential for further development into clinical therapies for epilepsy .

Case Study 2:

Research conducted on the compound's interaction with CYP 3A4 enzyme highlighted its role in drug metabolism. This interaction suggests that the compound could alter the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

Azetidine-based analogs differ in substituents and counterions, impacting their physicochemical and pharmacological properties:

Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochlorides but may have increased hygroscopicity .

Benzhydryl-Containing Compounds

Benzhydryl groups are common in pharmaceuticals due to their hydrophobic and aromatic interactions. Comparisons include:

Dihydrochloride Salts vs. Other Salt Forms

Salt selection influences solubility, stability, and formulation:

| Compound Name | Counterion | Solubility in Water | Stability Profile |

|---|---|---|---|

| This compound | 2HCl | High | Stable at acidic pH; hygroscopic |

| 1-Benzhydrylazetidin-3-amine methanesulfonate | Methanesulfonate | Moderate | Improved thermal stability |

| 1-Benzylpiperidin-3-amine hydrochloride | 1HCl | Moderate | Less hygroscopic than dihydrochloride |

Key Insight: Dihydrochloride salts are preferred for high solubility in aqueous formulations, whereas sulfonates or mono-hydrochlorides may be chosen for stability in solid dosages .

Biological Activity

1-Benzhydrylazetidin-3-amine dihydrochloride (CAS No. 102065-90-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with neurotransmitter systems, and comparative studies with similar compounds.

This compound is characterized by its azetidine ring structure and a benzhydryl substituent, which contributes to its unique pharmacological properties. The compound has been synthesized through various methods, typically involving the reaction of benzhydrylamine with azetidinone under controlled conditions to yield high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter transporters, particularly dopamine (DAT) and serotonin (SERT) transporters. Research indicates that this compound exhibits significant binding affinities for these transporters, suggesting it may act as a modulator of monoamine neurotransmission .

Binding Affinity Studies

In vitro studies have shown that analogs of 1-benzhydrylazetidin-3-amine demonstrate nanomolar binding affinities at DAT and SERT. For instance, one study reported a Ki value of 139 nM for SERT and 531 nM for DAT, indicating a higher selectivity for serotonin over dopamine . This selectivity is crucial for developing treatments targeting mood disorders and other psychiatric conditions.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds in the same class, such as 1-benzylazetidin-3-amine dihydrochloride. The following table summarizes key differences in their biological activities:

| Compound Name | DAT Ki (nM) | SERT Ki (nM) | Selectivity Ratio (DAT/SERT) |

|---|---|---|---|

| This compound | 531 | 139 | 3.8 |

| 1-Benzylazetidin-3-amine dihydrochloride | TBD | TBD | TBD |

Case Studies

Several studies have documented the effects of this compound in animal models:

- Dopaminergic Activity : In rat brain tissue preparations, this compound was shown to enhance dopamine release, suggesting potential applications in treating conditions like ADHD and depression .

- Serotonergic Activity : The compound's significant interaction with SERT indicates potential efficacy in treating anxiety disorders by modulating serotonin levels .

Safety and Toxicology

While the therapeutic potential of this compound is promising, safety profiles must be established through comprehensive toxicological studies. Early findings suggest that compounds within this class may exhibit side effects similar to those observed with amphetamines, including increased heart rate and anxiety symptoms at high doses .

Q & A

Q. How should researchers validate the stability of this compound under varying storage conditions?

- Methodology: Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC to track degradation products and quantify active ingredient loss. Pair with thermogravimetric analysis (TGA) to assess hygroscopicity. For light sensitivity, employ UV-Vis spectroscopy to monitor photodegradation kinetics .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What spectroscopic techniques are critical for distinguishing stereoisomers or impurities in this compound?

- Methodology: Combine chiral HPLC with polarimetric detection to resolve enantiomers. Use -NMR DEPT experiments to identify quaternary carbons and confirm stereochemistry. For trace impurities, apply high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to characterize fragmentation patterns .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of derivatives targeting specific receptors?

- Methodology: Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities for target receptors (e.g., GPCRs). Validate with free-energy perturbation (FEP) calculations to estimate ΔΔG values. Cross-reference with experimental IC data to refine force field parameters. Use QSAR models to prioritize synthetic targets .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Methodology: Investigate pharmacokinetic bottlenecks (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes). Use PET imaging to track tissue distribution in rodent models. If bioavailability is low, employ prodrug strategies or lipid nanoparticle encapsulation, validated by LC-MS/MS biodistribution studies .

Q. How to design a robust structure-activity relationship (SAR) study when minor structural changes lead to paradoxical activity shifts?

- Methodology: Use matched molecular pair (MMP) analysis to isolate substituent effects. Apply Bayesian neural networks to model non-linear SAR trends. Validate hypotheses via parallel synthesis of focused libraries (20–50 analogs). For paradoxical results, conduct molecular dynamics simulations to explore allosteric binding modes or conformational flexibility .

Data Analysis & Validation

Q. What statistical frameworks are appropriate for analyzing dose-response data with high variability?

- Methodology: Apply mixed-effects models (e.g., nonlinear hierarchical regression) to account for inter-experiment variability. Use bootstrapping to estimate confidence intervals for EC values. For outlier detection, leverage Grubbs’ test or Mahalanobis distance. Cross-validate with orthogonal assays (e.g., SPR vs. functional cAMP assays) .

Q. How to address reproducibility issues in biological assays involving this compound?

- Methodology: Standardize assay protocols using SOPs with strict QC criteria (e.g., Z’-factor > 0.5). Implement blinded replicate testing across independent labs. Use cell line authentication (STR profiling) and batch-controlled compound stocks. For enzymatic assays, include reference inhibitors as internal controls .

Resource & Collaboration

Q. Which open-access databases or platforms facilitate data sharing for understudied compounds like this?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.